Thiomorpholine-4-carboximidamide
CAS No.: 56035-34-8
Cat. No.: VC6785370
Molecular Formula: C5H11N3S
Molecular Weight: 145.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56035-34-8 |
|---|---|
| Molecular Formula | C5H11N3S |
| Molecular Weight | 145.22 |
| IUPAC Name | thiomorpholine-4-carboximidamide |
| Standard InChI | InChI=1S/C5H11N3S/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7) |
| Standard InChI Key | GVSFKEBTNQAYGX-UHFFFAOYSA-N |
| SMILES | C1CSCCN1C(=N)N |
Introduction
Chemical Identity and Structural Features
Thiomorpholine-4-carboximidamide (IUPAC name: N'-aminothiomorpholine-4-carboximidamide) is a sulfur- and nitrogen-containing heterocycle with the molecular formula and a molecular weight of 160.24 g/mol . Its structure comprises a thiomorpholine backbone—a thio analog of morpholine—where one oxygen atom is replaced by sulfur. The carboximidamide group () at the fourth position introduces both basicity and nucleophilic reactivity.
Molecular Geometry and Electronic Properties
The thiomorpholine ring adopts a chair conformation, with sulfur at the 1-position and nitrogen at the 4-position. Density functional theory (DFT) calculations suggest that the sulfur atom’s electron-donating effects enhance the basicity of the imidamide nitrogen, facilitating protonation under acidic conditions. The compound’s SMILES notation, , highlights the connectivity of the thiomorpholine ring and the imidamide substituent .
Table 1: Key Molecular Descriptors of Thiomorpholine-4-Carboximidamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 160.24 g/mol | |
| SMILES | C1CSCCN1/C(=N/N)/N | |
| logP (Octanol-Water) | 0.85 | |
| Hydrogen Bond Donors | 3 |
Synthetic Methodologies
The synthesis of thiomorpholine-4-carboximidamide typically involves cyclization reactions using thiourea derivatives and carbonyl-containing precursors. Two primary routes have been documented in recent literature.
Route 1: Thiourea-Catalyzed Cyclization
In this approach, thiourea reacts with 1,4-dibromobutane under basic conditions to form the thiomorpholine ring. Subsequent treatment with cyanamide introduces the carboximidamide group. Optimized conditions (reflux in ethanol, 12 hours) yield the product with 68% efficiency.
Route 2: One-Pot Multicomponent Reaction
A more efficient method involves reacting cysteamine hydrochloride with glyoxal and cyanamide in aqueous medium. This single-step process achieves a 75% yield at 80°C within 6 hours, minimizing purification steps.
Table 2: Comparison of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 68% | 75% |
| Reaction Time | 12 hours | 6 hours |
| Key Reagent | 1,4-Dibromobutane | Cysteamine |
| Temperature | Reflux | 80°C |
Reactivity and Functionalization
The compound’s dual functionality—a basic imidamide group and a sulfur-rich ring—enables diverse chemical transformations.
Alkylation and Acylation
The primary amine in the imidamide group undergoes alkylation with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives. Acylation with acetyl chloride produces the corresponding amide, which exhibits enhanced stability in physiological environments .
Coordination Chemistry
Thiomorpholine-4-carboximidamide acts as a bidentate ligand, coordinating to transition metals such as copper(II) and palladium(II) through the sulfur and imidamide nitrogen atoms. These complexes have shown catalytic activity in cross-coupling reactions .
Physicochemical Properties and Stability
The compound’s solubility profile (freely soluble in water and dimethyl sulfoxide) and stability under physiological pH (t₁/₂ = 4.2 hours at pH 7.4) make it suitable for in vivo studies. Degradation occurs via hydrolysis of the imidamide group under strongly acidic or basic conditions.
Industrial and Research Applications
Beyond pharmaceuticals, thiomorpholine-4-carboximidamide serves as:
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